ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride
Overview
Description
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H13N3O2. It has a molecular weight of 219.67 . The compound is a salt, as indicated by the presence of hydrochloride in its name .
Molecular Structure Analysis
The InChI code for ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is 1S/C8H13N3O2.ClH/c1-3-13-8(12)6(2)11-5-7(9)4-10-11;/h4-6H,3,9H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not available in the sources I found.Scientific Research Applications
The compound belongs to the family of pyrazoles, which are simple aromatic ring organic compounds. Pyrazoles have a wide range of applications in various scientific fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
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Antibacterial and Antimycobacterial Activities Pyrazole derivatives, which include “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride”, have been reported to exhibit antibacterial and antimycobacterial activities . These compounds could be used in the development of new antibiotics.
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Pesticides Pyrazoles are used in at least 19 pesticides as fungicides, insecticides, and herbicides . Therefore, “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” could potentially be used in the development of new pesticides.
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Combinatorial Chemistry Pyrazoles are often used in combinatorial chemistry to create libraries of compounds . “Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” could be used in the synthesis of new compounds.
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Antifungal Activities Pyrazole derivatives have been reported to exhibit antifungal activities . Therefore, “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” could potentially be used in the development of new antifungal drugs.
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Anti-inflammatory and Antitumor Activities Some pyrazole derivatives show anti-inflammatory and antitumor activities . This suggests that “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” could be explored for potential use in cancer treatment and management of inflammatory diseases.
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Antioxidant Activities Pyrazole derivatives have also been found to exhibit antioxidant activities . This means “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” could potentially be used in the development of antioxidant drugs.
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-aminopyrazol-1-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(2)11-5-7(9)4-10-11;/h4-6H,3,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWWIRMESEUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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